3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is an organic compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is characterized by its pyrrole ring substituted with a 3,4-dimethylphenyl group and a nitrile group at the 3-position, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves the reaction of 3,4-dimethylphenylhydrazine with crotonic acid in the presence of a suitable solvent such as toluene . The reaction mixture is refluxed for several hours, followed by the addition of a base like sodium hydroxide to neutralize the mixture . The product is then isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted pyrroles .
Scientific Research Applications
3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to active sites of enzymes, inhibiting their activity or altering their function . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-5-6-15(9-12(11)2)19-13(3)10-16(14(19)4)17(20)7-8-18/h5-6,9-10H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAABDDBWNKMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CC#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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